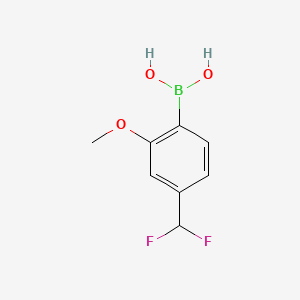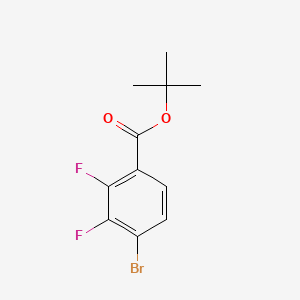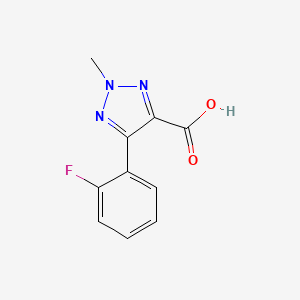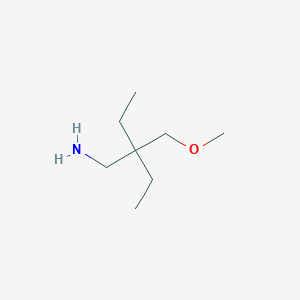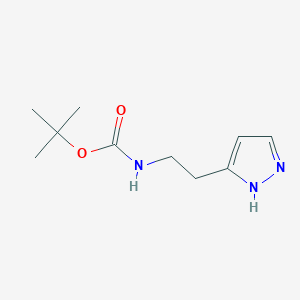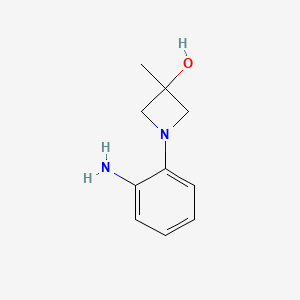![molecular formula C9H10ClFN2 B13455070 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 3-position and a [(methylamino)methyl] group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Formylation: The amino group is then formylated to produce 3-fluoro-4-formylaminotoluene.
Methylation: The formyl group is methylated to yield 3-fluoro-4-[(methylamino)methyl]toluene.
Cyanation: Finally, the methyl group is converted to a nitrile group, forming 3-Fluoro-4-[(methylamino)methyl]benzonitrile, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms 3-Fluoro-4-[(methylamino)methyl]benzylamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The fluoro and nitrile groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzenamine
Uniqueness
3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10ClFN2 |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
3-fluoro-4-(methylaminomethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4,12H,6H2,1H3;1H |
Clave InChI |
RARBTNYLTCGFRY-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=C(C=C1)C#N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


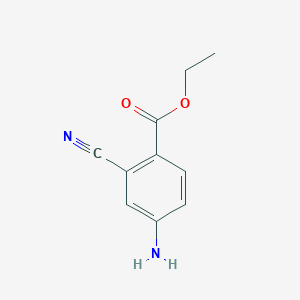
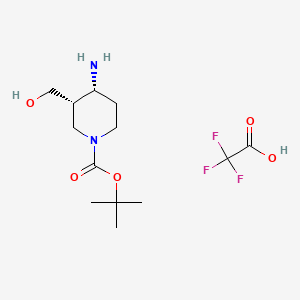
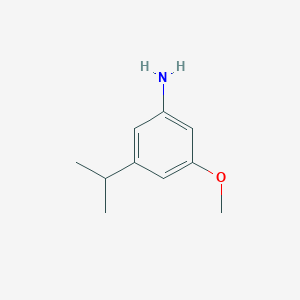
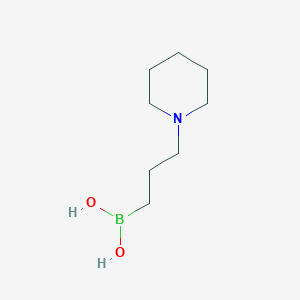
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
